3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride
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Overview
Description
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with naphthoquinone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole
- 2-methylimidazole
- 4,5-diphenylimidazole
Uniqueness
What sets 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride apart from these similar compounds is its unique naphthoquinone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
IUPAC Name |
3-(1H-benzo[f]benzimidazol-2-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3.ClH/c15-7-3-6-14-16-12-8-10-4-1-2-5-11(10)9-13(12)17-14;/h1-2,4-5,8-9H,3,6-7,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEIXYXWGWFXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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